molecular formula C13H16N4O6 B13441580 Furaltadone-d8

Furaltadone-d8

Cat. No.: B13441580
M. Wt: 332.34 g/mol
InChI Key: YVQVOQKFMFRVGR-VKZNSCLPSA-N
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Description

Furaltadone-d8 is a deuterated form of furaltadone, a synthetic antibiotic belonging to the nitrofuran class. Furaltadone is known for its broad-spectrum antibacterial and antiprotozoal properties. It has been used in veterinary medicine to treat infections in poultry and other animals. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of furaltadone due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the furaltadone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated morpholine can be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrofuran derivatives.

Scientific Research Applications

Furaltadone-d8 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of furaltadone in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of furaltadone in biological samples.

    Stable Isotope Labeling: Employed in mass spectrometry to trace and quantify furaltadone and its metabolites.

    Drug Interaction Studies: Used to investigate potential interactions between furaltadone and other drugs.

Mechanism of Action

Furaltadone-d8 exerts its effects through the same mechanism as furaltadone. It acts by:

    Inhibition of Bacterial Enzymes: this compound interferes with bacterial enzymes involved in DNA synthesis and repair, leading to bacterial cell death.

    Formation of Reactive Intermediates: The nitrofuran ring undergoes reduction to form reactive intermediates that damage bacterial DNA and proteins.

Comparison with Similar Compounds

Furaltadone-d8 can be compared with other nitrofuran antibiotics, such as:

    Furazolidone: Another nitrofuran antibiotic with similar antibacterial properties but different pharmacokinetic profiles.

    Nitrofurantoin: Used primarily for urinary tract infections, it has a different spectrum of activity compared to furaltadone.

    Nitrofurazone: Used topically for wound infections, it has a different application route and spectrum of activity.

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

332.34 g/mol

IUPAC Name

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2

InChI Key

YVQVOQKFMFRVGR-VKZNSCLPSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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